molecular formula C9H10N2O4 B1606613 N-(2-hydroxyethyl)-3-nitrobenzamide CAS No. 7399-69-1

N-(2-hydroxyethyl)-3-nitrobenzamide

Cat. No.: B1606613
CAS No.: 7399-69-1
M. Wt: 210.19 g/mol
InChI Key: OXWSGQUZWFJATM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyethyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Molecular Dynamics and Infrared Spectroscopy

  • Application : Exploring Intra- and Intermolecular Hydrogen Bonding
  • Insight : The research focused on understanding the nature of medium-strong hydrogen bonding in related compounds (such as 2-hydroxy-5-nitrobenzamide) through infrared spectroscopy and Car-Parrinello molecular dynamics simulation. It particularly emphasized the parts of infrared spectra sensitive to hydrogen bonding strength (Brela et al., 2012).
  • Application : Antiarrhythmic Activity
  • Insight : A series of substituted N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides, with similar structural components, were synthesized. One compound exhibited significant antiarrhythmic activity, highlighting potential applications in drug development (Likhosherstov et al., 2014).
  • Application : Determination of Molecular Structure
  • Insight : The crystal structure of a related compound, N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide, was determined, providing insights into the spatial arrangement of similar molecular structures (Zong & Wang, 2009).
  • Application : DNA-DNA Interstrand Crosslinking
  • Insight : Studied the active form of CB 1954, a chemotherapeutic agent, which showed that its hydroxylamine derivative (structurally related to N-(2-hydroxyethyl)-3-nitrobenzamide) is responsible for cytotoxicity through DNA-DNA interstrand crosslinking (Knox et al., 1991).
  • Application : Metabolism in Normal Tissues
  • Insight : The study analyzed the aerobic in vitro metabolism of N-(2-hydroxyethyl)-3,5-dinitrobenzamide 2-mustards, providing essential information on the metabolic pathways of similar anticancer prodrugs in different species (Helsby et al., 2008).
  • Application : Tumor Cell Reduction-nitroso prodrug, structurally related to this compound, which showed potential for killing tumor cells through a transient reduction to a nitroso derivative. This highlights a novel approach to tumor treatment (Mendeleyev et al., 1995).
  • Insight : This research synthesized a C
  • Application : Synthesis of Heterocyclic Compounds
  • Insight : Describes a one-pot procedure for synthesizing 2-(het)arylquinazolin-4(3H)-ones starting from 2-nitrobenzamides, indicating the role of this compound in the formation of complex pharmaceutical compounds (Romero et al., 2013).
  • Application : Anticonvulsive Activity
  • Insight : Focuses on a derivative of this compound, which demonstrated high anticonvulsive activity. This underlines the compound's relevance in developing new anticonvulsant drugs (Sych et al., 2018).
  • Application : Photo-rearrangement in Medicinal Chemistry
  • Insight : Explores the photo-rearrangement of N-aryl-2-nitrobenzamides, which are structurally similar to this compound, and its implications in the synthesis of medicinal compounds (Gunn & Stevens, 1973).
  • Application : Antitumor Agent Development
  • Insight : This study involved the preformulation and formulation of BNB, a derivative of this compound, focusing on its application as an antitumor agent. It highlighted the compound's promising potential in cancer therapy (Sena et al., 2017).

Properties

IUPAC Name

N-(2-hydroxyethyl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c12-5-4-10-9(13)7-2-1-3-8(6-7)11(14)15/h1-3,6,12H,4-5H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWSGQUZWFJATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288158
Record name N-(2-hydroxyethyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7399-69-1
Record name 7399-69-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-hydroxyethyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-hydroxyethyl)-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-hydroxyethyl)-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-(2-hydroxyethyl)-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-(2-hydroxyethyl)-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-(2-hydroxyethyl)-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-(2-hydroxyethyl)-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.